molecular formula C19H18O5 B2796036 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one CAS No. 720674-23-7

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B2796036
CAS No.: 720674-23-7
M. Wt: 326.348
InChI Key: GPDCGNOQPXVFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of methoxy groups at positions 3, 4, and 7 on the phenyl and chromen rings, respectively. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is often studied in the context of biological systems for pharmaceutical compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. This information is typically provided in a material safety data sheet (MSDS). It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize the compound, investigations into its potential uses, and development of methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxy-4-methylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl moiety but differs in the functional groups attached.

    7-Methoxy-4-methylcoumarin: The core structure of the chromen-2-one compound.

Uniqueness: 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to the combination of methoxy groups and the chromen-2-one core, which imparts distinct chemical and biological properties. Its specific substitution pattern and structural features differentiate it from other similar compounds .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-11-14-7-6-13(21-2)10-16(14)24-19(20)18(11)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDCGNOQPXVFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.